molecular formula C17H20BN3O4 B14769315 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide

Cat. No.: B14769315
M. Wt: 341.2 g/mol
InChI Key: VQLZPQJSQKGHGH-UHFFFAOYSA-N
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Description

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide is an organic compound that features a boronic ester group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide typically involves nucleophilic and amidation reactions. The boronic ester group is introduced through a Miyaura borylation reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyridine compounds. These products can be further utilized in various synthetic applications.

Scientific Research Applications

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide involves its interaction with molecular targets through its boronic ester and pyridine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H20BN3O4

Molecular Weight

341.2 g/mol

IUPAC Name

6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide

InChI

InChI=1S/C17H20BN3O4/c1-16(2)17(3,4)25-18(24-16)13-9-12(7-8-19-13)21-15(23)11-5-6-14(22)20-10-11/h5-10H,1-4H3,(H,20,22)(H,19,21,23)

InChI Key

VQLZPQJSQKGHGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CNC(=O)C=C3

Origin of Product

United States

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